Mu-Opioid Receptor Binding Affinity: Ethyl Ester vs. Carboxylic Acid Analog
Ethyl 6-oxopiperidine-3-carboxylate exhibits nanomolar binding affinity for the mu-opioid receptor (MOR), a key target in pain and addiction research. In competitive displacement assays using [³H]DAMGO, the compound achieves a Ki of 0.0970 nM [1] and an IC₅₀ of 1.30 nM [2]. In stark contrast, the carboxylic acid analog (3S)-6-oxopiperidine-3-carboxylic acid shows no reported MOR activity and instead exhibits weak antimicrobial effects (IC₅₀ = 25 µM against S. aureus) . This >25,000-fold difference in potency underscores that the ethyl ester is essential for high-affinity MOR engagement.
| Evidence Dimension | Mu-opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.0970 nM |
| Comparator Or Baseline | (3S)-6-oxopiperidine-3-carboxylic acid (no detectable MOR activity; antimicrobial IC₅₀ = 25 µM) |
| Quantified Difference | >25,000-fold (based on activity vs. inactive on MOR) |
| Conditions | Competitive displacement assay using [³H]DAMGO on MOR in mouse brain membrane |
Why This Matters
For researchers developing MOR-targeted analgesics or antagonists, the ethyl ester analog is irreplaceable; the carboxylic acid version cannot be substituted without losing target engagement.
- [1] BindingDB. BDBM179874. Affinity Data Ki: 0.0970 nM for μ opioid receptor. View Source
- [2] BindingDB. BDBM179874. Affinity Data IC₅₀: 1.30 nM for μ opioid receptor. View Source
